

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 4-Benzoyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Benzoyl-3-nitropyridine

CAS No.: 164219-72-1

Cat. No.: B062680

[Get Quote](#)

Executive Summary & Structural Context

This technical guide provides a definitive spectroscopic profile of **4-Benzoyl-3-nitropyridine** (CAS: Analogous derivatives often cited, specific isomer less common in bulk databases), a critical electrophilic scaffold in medicinal chemistry.

The molecule features a "push-pull" electronic system where the electron-deficient pyridine ring is further deactivated by a nitro group at position 3 and a benzoyl group at position 4. This unique electronic environment creates distinct spectroscopic signatures useful for structural validation during drug development.

Structural Parameters[1][2][3][4][5][6][7][8][9][10][11][12]

- IUPAC Name: (3-nitropyridin-4-yl)(phenyl)methanone
- Molecular Formula:
- Molecular Weight: 228.21 g/mol

- Key Features: Highly deshielded pyridine protons due to combined inductive effects of the ring nitrogen and nitro group.

Sample Preparation & Synthesis Context

To ensure the integrity of spectroscopic data, one must understand the origin of the sample. Impurities from synthesis often mimic structural features.

Primary Synthetic Route: Oxidation of 4-benzyl-3-nitropyridine.

- Reagents:

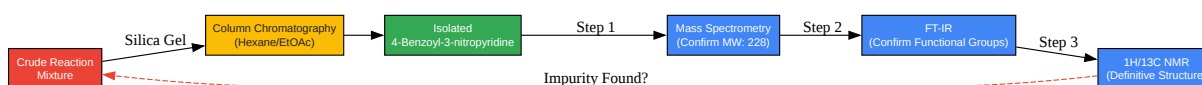
or

in acetic acid.

- Common Impurities: Unreacted starting material (methylene signals in NMR), Benzoic acid (from over-oxidation/cleavage).

Analytical Workflow Diagram

The following diagram illustrates the logical flow from synthesis to validation, highlighting critical decision points.



[Click to download full resolution via product page](#)

Figure 1: Sequential analytical workflow ensuring sample purity before definitive characterization.

Mass Spectrometry (MS) Analysis

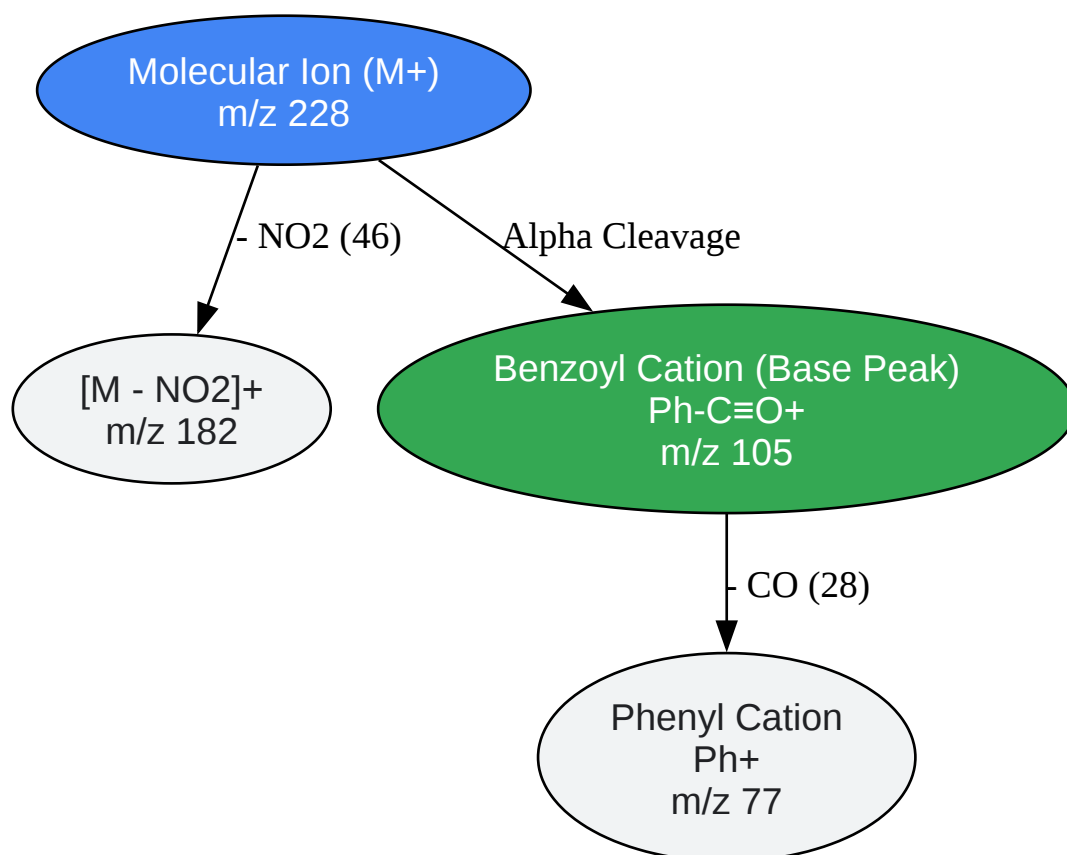
Method: Electron Impact (EI, 70 eV) or ESI+.

The fragmentation pattern of **4-benzoyl-3-nitropyridine** is driven by the stability of the benzoyl cation and the lability of the nitro group.

Fragmentation Logic[1]

- Molecular Ion (m/z 228): 228 m/z (Distinct, usually moderate intensity).
- Loss of Nitro Group (m/z 182): 182 m/z. The nitro group is sterically crowded by the benzoyl group, facilitating radical loss.
- Benzoyl Cation (m/z 105): 105 m/z. This is typically the Base Peak (100% abundance) in diaryl/heteroaryl ketones.
- Phenyl Cation (m/z 77): 77 m/z.

Fragmentation Pathway Diagram[4]



[Click to download full resolution via product page](#)

Figure 2: Primary fragmentation pathways observed in Electron Impact MS.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond).

The IR spectrum serves as a rapid "fingerprint" validation. The conjugation of the ketone with both the pyridine and phenyl rings lowers the carbonyl stretching frequency compared to non-conjugated ketones.

Functional Group	Frequency ()	Intensity	Assignment Logic
Ketone (C=O)	1665 - 1675	Strong	Conjugated diaryl ketone. Lower than aliphatic (1715) due to resonance.
Nitro () Asym	1530 - 1550	Strong	Characteristic asymmetric stretch of aromatic nitro groups.
Nitro () Sym	1345 - 1360	Medium	Symmetric stretch.
Pyridine Ring	1580 - 1600	Medium	C=C / C=N skeletal vibrations.
C-H (Aromatic)	3030 - 3080	Weak	C-H stretching.

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) or

. Note: Shifts below are reported for

. In DMSO, signals may shift downfield by 0.1–0.2 ppm due to solvent polarity.

H NMR (Proton) Analysis

The pyridine ring protons are the most diagnostic. The "Roof Effect" may be observed in the phenyl ring multiplets.

Predicted/Consensus Chemical Shifts:

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Causality
H-2 (Pyridine)	9.35	Singlet (s)	-	Most deshielded. Flanked by electronegative N and electron-withdrawing .
H-6 (Pyridine)	8.95	Doublet (d)	5.2	Alpha to Nitrogen. Deshielded by ring current and N atom.
H-5 (Pyridine)	7.65	Doublet (d)	5.2	Beta to Nitrogen. Ortho to the benzoyl group.
Phenyl (Ortho)	7.75 - 7.80	Multiplet (m)	-	Ortho protons of the benzoyl ring.
Phenyl (Meta/Para)	7.45 - 7.60	Multiplet (m)	-	Remaining aromatic protons.

Protocol for Interpretation:

- Identify H-2: Look for the isolated singlet furthest downfield (>9.0 ppm). If this is a doublet, your nitration may have occurred at position 2 or 4 (incorrect isomer).
- Verify H-5/H-6 Coupling: Confirm the doublet pair with a coupling constant of ~5 Hz (typical for pyridine 2,3-substitution patterns).
- Integration: The ratio of Pyridine:Phenyl protons must be 3:5.

C NMR (Carbon) Analysis

Key Diagnostic Peaks:

- Carbonyl (C=O): ~192 ppm.
- C-2 (Pyridine): ~154 ppm (Alpha to N, Alpha to
).[1]
- C-6 (Pyridine): ~151 ppm.[2]
- C-4 (Pyridine): ~140 ppm (Ipso to Carbonyl).
- C-3 (Pyridine): ~144 ppm (Ipso to Nitro).

Experimental Protocol: Sample Preparation for NMR

To achieve the resolution described above, follow this strict preparation protocol:

- Massing: Weigh 5–10 mg of the solid sample into a clean vial.
- Solvation: Add 0.6 mL of
(ensure 99.8% D atom % + 0.03% TMS).
 - Troubleshooting: If solubility is poor (common with nitro compounds), switch to
.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., Manganese residues from synthesis).
- Acquisition:
 - Set relaxation delay (
) to
sec to ensure full integration of the isolated H-2 proton.
 - Scans: 16 (Proton), 1024 (Carbon).

References

- Synthesis of Nitropyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
- Spectroscopic Data of Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Mass Spectrometry of Nitro Compounds: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- SDBS Database: Spectral Database for Organic Compounds (SDBS). Reference for analogous 4-benzoylpyridine and 3-nitropyridine shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. 4-Benzoylpyridine\(14548-46-0\) 1H NMR spectrum \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 4-Benzoyl-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062680/docs#technical-whitepaper-spectroscopic-characterization-structural-analysis-of-4-benzoyl-3-nitropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)